1-Ethyl-2-(4-nitrophenyl)hydrazine
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Overview
Description
1-Ethyl-2-(4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(4-nitrophenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenylhydrazine with ethyl iodide in the presence of a base such as sodium ethoxide. The reaction typically takes place in an ethanol solvent under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of hydrazine synthesis can be applied. This includes large-scale reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(4-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 1-ethyl-2-(4-aminophenyl)hydrazine.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: 1-Ethyl-2-(4-aminophenyl)hydrazine.
Substitution: Various substituted hydrazine derivatives depending on the reactants used.
Scientific Research Applications
1-Ethyl-2-(4-nitrophenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(4-nitrophenyl)hydrazine involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
4-Nitrophenylhydrazine: Similar structure but lacks the ethyl group.
1-Ethyl-2-(4-aminophenyl)hydrazine: A reduced form of 1-Ethyl-2-(4-nitrophenyl)hydrazine.
1-Ethyl-2-(4-chlorophenyl)hydrazine: Contains a chlorine atom instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both an ethyl group and a nitro groupThe nitro group provides a site for reduction and further functionalization, while the ethyl group influences the compound’s solubility and reactivity .
Properties
CAS No. |
915788-08-8 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-ethyl-2-(4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C8H11N3O2/c1-2-9-10-7-3-5-8(6-4-7)11(12)13/h3-6,9-10H,2H2,1H3 |
InChI Key |
OYODKEUXPSHCMC-UHFFFAOYSA-N |
Canonical SMILES |
CCNNC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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